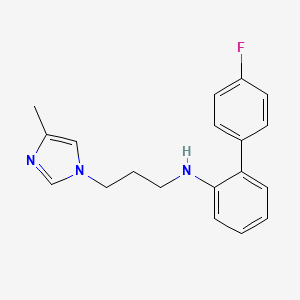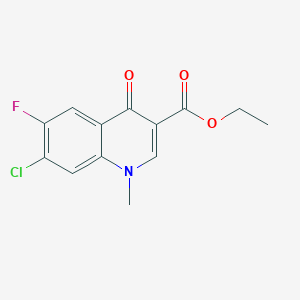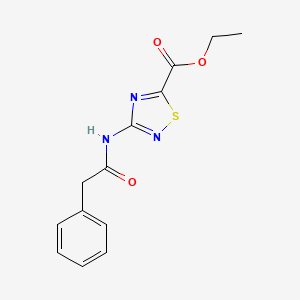
Glutaminyl Cyclase Inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutaminyl Cyclase Inhibitor 2 is a compound that targets the enzyme glutaminyl cyclase, which is involved in the post-translational modification of proteins. This enzyme catalyzes the formation of pyroglutamate residues from N-terminal glutamine or glutamate residues. The inhibition of glutaminyl cyclase has been explored as a therapeutic strategy for various diseases, including Alzheimer’s disease and certain cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutaminyl Cyclase Inhibitor 2 typically involves the use of heterocyclic and peptidomimetic derivatives. One common synthetic route includes the use of benzimidazole-based compounds. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired inhibitor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Glutaminyl Cyclase Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to enhance the inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced or altered inhibitory properties. These products are often tested for their efficacy in inhibiting the target enzyme .
Aplicaciones Científicas De Investigación
Glutaminyl Cyclase Inhibitor 2 has a wide range of scientific research applications:
Chemistry: It is used in the study of enzyme inhibition and protein modification.
Biology: The compound is explored for its role in modulating biological pathways involving glutaminyl cyclase.
Medicine: It has shown potential in the treatment of Alzheimer’s disease by preventing the formation of neurotoxic pyroglutamate-modified amyloid-beta peptides
Mecanismo De Acción
The mechanism of action of Glutaminyl Cyclase Inhibitor 2 involves the inhibition of the glutaminyl cyclase enzyme. This enzyme catalyzes the formation of pyroglutamate residues, which are implicated in the aggregation of amyloid-beta peptides in Alzheimer’s disease. By inhibiting this enzyme, the compound reduces the formation of neurotoxic aggregates, thereby potentially slowing the progression of the disease .
Comparación Con Compuestos Similares
Similar Compounds
PQ912: A benzimidazole-based inhibitor with similar inhibitory properties.
PBD150: Another potent inhibitor targeting the same enzyme.
SEN177: A compound with inhibitory activity against both glutaminyl cyclase and its isoenzyme.
Uniqueness
Glutaminyl Cyclase Inhibitor 2 is unique due to its specific structure and high potency in inhibiting the target enzyme. Its ability to cross the blood-brain barrier and its favorable safety profile make it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C19H20FN3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-N-[3-(4-methylimidazol-1-yl)propyl]aniline |
InChI |
InChI=1S/C19H20FN3/c1-15-13-23(14-22-15)12-4-11-21-19-6-3-2-5-18(19)16-7-9-17(20)10-8-16/h2-3,5-10,13-14,21H,4,11-12H2,1H3 |
Clave InChI |
GKLQJZRXGKCXRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)CCCNC2=CC=CC=C2C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol](/img/structure/B12432806.png)
![7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine](/img/structure/B12432808.png)
![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B12432810.png)






![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)

![2-[(2-Nitroethenyl)amino]benzoic acid](/img/structure/B12432860.png)

![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12432866.png)
